molecular formula C14H13BrO2 B1279024 1-(4-Bromophenoxymethyl)-4-methoxybenzene CAS No. 16201-43-7

1-(4-Bromophenoxymethyl)-4-methoxybenzene

Cat. No.: B1279024
CAS No.: 16201-43-7
M. Wt: 293.15 g/mol
InChI Key: VPGUTAYMMOCNID-UHFFFAOYSA-N
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Description

1-(4-Bromophenoxymethyl)-4-methoxybenzene, also known as 4-bromo-alpha-methoxyphenylacetone, is an organic compound belonging to the class of phenols. It is a white to off-white crystalline solid with a faint aromatic odor and a melting point of 106-107°C. It is used in the synthesis of various pharmaceutical and agrochemical compounds, as well as in the synthesis of a variety of intermediates for the production of dyes and pigments.

Scientific Research Applications

Photovoltaic Performance in Polymer Solar Cells

The compound 2-methoxy-(5,8)-dihydronaphthyl-PCBM (MDN-PCBM), which includes a structure similar to 1-(4-Bromophenoxymethyl)-4-methoxybenzene, has been synthesized and evaluated for its application in polymer solar cells (PSCs). Its performance as an electron acceptor showed a higher power conversion efficiency and improved open circuit voltage and short-circuit current compared to PCBM-based devices, making it a promising material for high-performance PSCs (Jin et al., 2016).

Photosubstitution Reactions

Studies have shown that compounds similar to this compound undergo photosubstitution with various nucleophiles, leading to different substituted methoxybenzenes. This reaction, particularly in acidic media, demonstrates the compound's potential in photochemical transformations (Nakamura et al., 1993).

Hydrogen Bonding and Thermochemical Properties

Methoxyphenols, which are structurally related to this compound, form strong intermolecular and intramolecular hydrogen bonds in condensed matter. Thermochemical properties like vaporization, sublimation, and fusion enthalpies of these compounds have been extensively studied, providing insights into their potential applications in various scientific fields (Varfolomeev et al., 2010).

Catalyst in Epoxide Ring Opening

The compound 2,6-bis[2-(o-aminophenoxy)methyl]-4-bromo-1-methoxybenzene, related to this compound, has been used as a catalyst for the ring opening of epoxides with elemental iodine and bromine. This catalysis occurs under neutral and mild conditions and can be applied even when sensitive functional groups are present, highlighting its versatility in organic synthesis (Niknam & Nasehi, 2002).

Antioxidant Activity in Marine Algae

Bromophenols isolated from marine red algae, structurally similar to this compound, have shown significant antioxidant activity. These compounds, with their ability to scavenge free radicals, suggest potential applications in preventing oxidative deterioration of food and in health-related fields (Li et al., 2011).

Properties

IUPAC Name

1-bromo-4-[(4-methoxyphenyl)methoxy]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrO2/c1-16-13-6-2-11(3-7-13)10-17-14-8-4-12(15)5-9-14/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPGUTAYMMOCNID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)COC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

4-Bromophenol (25.00 g, 145 mmol), para-methoxybenzyl chloride (24.89 g, 159 mmol), potassium iodide (2.17 g, 14.45 mmol), and potassium carbonate (39.9 g, 289 mmol) in acetone (600 mL) was heated to reflux for 18 h. The crude reaction mixture was then cooled to room temperature and filtered through a sintered glass funnel. The filtrate was concentrated in vacuo, and the white solid was recrystallized from ethanol yielding the product as a white solid (33.44 g, 79%). 1H NMR (300 MHz, CDCl3) δ 3.80 (s, 3H), 4.95 (s, 2H), 6.85 (d, 2H), 6.92 (d, 2H), 7.32-7.40 (m, 4H).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
24.89 g
Type
reactant
Reaction Step One
Quantity
2.17 g
Type
reactant
Reaction Step One
Quantity
39.9 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One

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